2-(1-Hydrazinylethyl)pyridine dihydrochloride
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Overview
Description
2-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with hydrazine. One common method involves the alkylation of pyridine with an appropriate alkyl halide, followed by the introduction of a hydrazine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-(1-Hydrazinylethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydrazinylethyl)pyridine
- 2-(1-Hydrazinylethyl)pyridine hydrochloride
- 2-(1-Hydrazinylethyl)pyridine nitrate
Uniqueness
2-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific chemical structure, which includes both a pyridine ring and a hydrazine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
2-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its hydrazine and pyridine moieties, is being studied for various pharmacological properties, including antimicrobial and antitubercular activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1016492-39-9
- Molecular Formula : C8H12Cl2N4
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Exhibits potential against various microbial strains.
- Antitubercular Activity : Demonstrated effectiveness against Mycobacterium tuberculosis.
Antimicrobial Activity
A study focused on pyridine-appended hydrazine derivatives, including this compound, reported promising antimicrobial properties. The compound was tested against several bacterial strains, showing effective inhibition at various concentrations.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Antitubercular Activity
In vitro studies have highlighted the antitubercular efficacy of this compound against the H37Rv strain of Mycobacterium tuberculosis. The compound was evaluated using the Luciferase reporter phage (LRP) assay.
Table 2: Antitubercular Activity Results
Compound | MIC (µM) | Cell Viability (%) |
---|---|---|
This compound | 6.79 | 96.71 |
Control (Standard Drug) | 0.5 | 100 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. Research suggests that it may inhibit key enzymes involved in cell wall synthesis or disrupt metabolic pathways critical for microbial survival.
Case Studies
A notable case study involved the synthesis and evaluation of several pyridine-hydrazine derivatives, including our compound of interest. The study established a correlation between structural modifications and biological activity, emphasizing the importance of the hydrazine group in enhancing antimicrobial properties.
Properties
IUPAC Name |
1-pyridin-2-ylethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6,10H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZCRFETPJVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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